molecular formula C14H15BrN2OS B4831951 4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide

4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B4831951
M. Wt: 339.25 g/mol
InChI Key: PMFWEMHWEDMFSF-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom, an ethyl group, and a carboxamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 5-ethylthiophene-2-carboxamide followed by the coupling of the brominated intermediate with a pyridine derivative under suitable conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biological assays to study interactions with proteins or other biomolecules.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5-ethylthiophene-2-carboxamide: Lacks the pyridine ring, making it less versatile in certain applications.

    5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

4-bromo-5-ethyl-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-5-ethyl-N-(1-pyridin-4-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-3-12-11(15)8-13(19-12)14(18)17-9(2)10-4-6-16-7-5-10/h4-9H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFWEMHWEDMFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC(C)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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